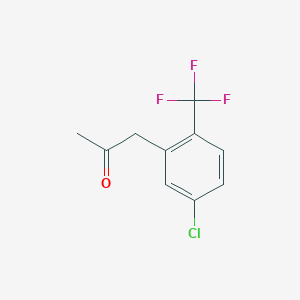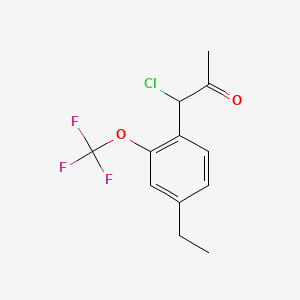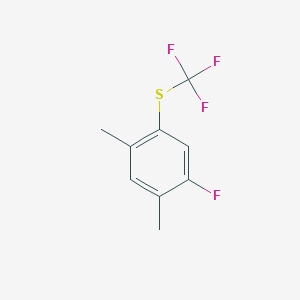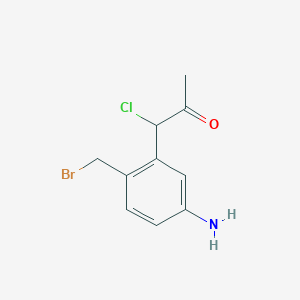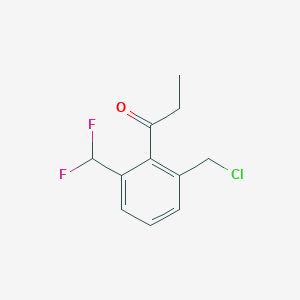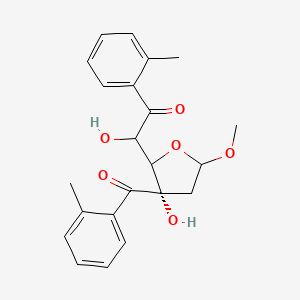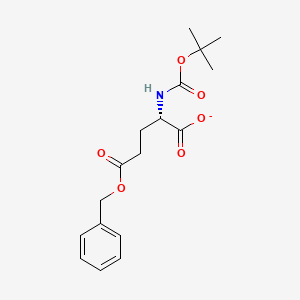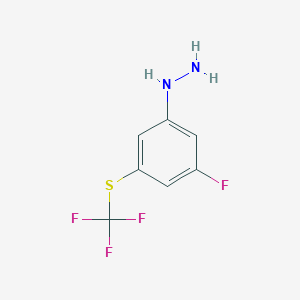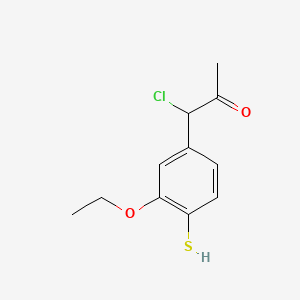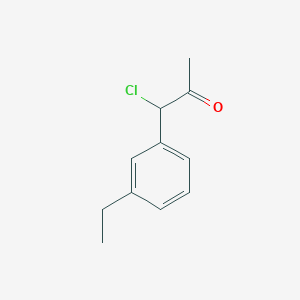
1-Chloro-1-(3-ethylphenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(3-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom and an ethyl-substituted phenyl group attached to a propanone backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(3-ethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(3-ethylphenyl)propan-2-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, ensuring complete chlorination of the ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
化学反应分析
Types of Reactions: 1-Chloro-1-(3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of alcohols or amines.
Reduction: Formation of secondary alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
科学研究应用
1-Chloro-1-(3-ethylphenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-1-(3-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chlorine atom and the ketone group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile, reacting with nucleophiles in biological systems, potentially leading to various biochemical effects.
相似化合物的比较
1-Chloro-1-(3-ethylphenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-one: Similar structure but with an additional chlorine atom on the phenyl ring, leading to different reactivity and properties.
1-Chloro-1-(3-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
属性
分子式 |
C11H13ClO |
|---|---|
分子量 |
196.67 g/mol |
IUPAC 名称 |
1-chloro-1-(3-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO/c1-3-9-5-4-6-10(7-9)11(12)8(2)13/h4-7,11H,3H2,1-2H3 |
InChI 键 |
WDCHQYKZAZMCSF-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=CC=C1)C(C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


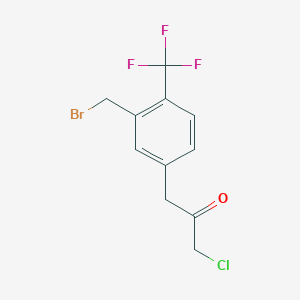

![3-(Trifluoromethyl)-2-[(5-methyl-1,3,4-thiadiazole-2-yl)thio]-6,7-dichloroquinoxaline](/img/structure/B14058192.png)
